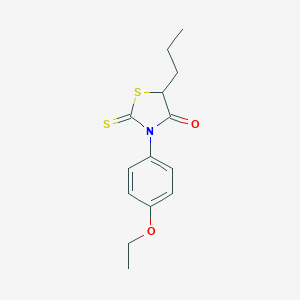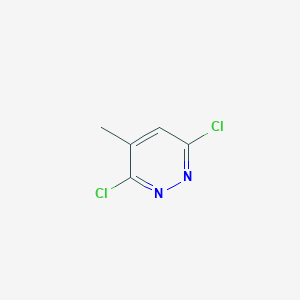
2,6-Dichloro-4-methoxypyridine
Descripción general
Descripción
2,6-Dichloro-4-methoxypyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. The specific compound of interest, this compound, is characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring at positions 2, 6, and 4, respectively.
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in various studies. For instance, a practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, from 2,6-dichloro-3-trifluoromethylpyridine has been reported . This synthesis involves regioselective reactions and conversion of functional groups to achieve the desired product. Another study describes the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation steps .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) studies have been conducted on vibrational and electronic spectra of 2-chloro-6-methoxypyridine, providing insights into the influence of substituents on the spectral characteristics .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives have been studied to understand their reactivity and potential applications. For example, the nitration of 2-methoxy-3-hydroxypyridine has been investigated, showing that the nitro group preferentially enters the 4 and then the 6 positions of the pyridine ring . The reactivity of 3-methoxy-5-chloro-2,6-dinitropyridine has also been analyzed, leading to the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chlorine and nitro groups can affect the compound's melting point, as observed in the synthesis of 3-methoxy-5-chloro-2,6dinitropyridine, which has a melting point of 115-117 °C . Spectroscopic studies provide further information on the properties of these compounds, including their absorption and fluorescence spectra, which are affected by solvent interactions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2,6-Dichloro-4-methoxypyridine has been utilized in the synthesis of various pyridine derivatives. For instance, it was used in the synthesis of 2-amino-3-nitropyridine-6-methoxy, highlighting its role in substitution and nitration reactions (Fan Kai-qi, 2009).
- The compound's vibrational and electronic spectra were studied using Density Functional Theory, providing insights into its spectral characteristics influenced by substituents like chlorine and methoxy groups (V. Arjunan et al., 2011).
Chemical Reactivity and Pathways
- Research on the lithiation of pyridines, including 2-chloro and 2-methoxypyridine, has been conducted to understand the initial deprotonation sites and reaction pathways, crucial for chemical synthesis (P. Gros et al., 2003).
- Studies on the rearrangement of 2-methoxypyridine analogues under specific conditions have contributed to understanding the structural changes and reaction mechanisms in pyridine chemistry (T. Lister et al., 2003).
Applications in Organic Synthesis
- The compound has been instrumental in the preparation of intermediates for various organic compounds, demonstrating its versatility in organic synthesis (T. Horikawa et al., 2001).
- It has also been employed in the total synthesis of complex molecules like Lycopodium alkaloids, showcasing its utility in the synthesis of biologically active compounds (Vishnumaya Bisai & R. Sarpong, 2010).
Advanced Materials and Catalysis
- The synthesis and photophysical evaluation of pyridine derivatives, including those derived from this compound, have been explored for potential applications in materials science, such as in the development of fluorescent materials (Masayori Hagimori et al., 2019).
- Its derivatives have been used in catalytic reactions, such as in the functionalization of electrodes, highlighting its potential in electrochemical applications (G. Shul et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQWWYZZOZBFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391426 | |
| Record name | 2,6-dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17228-75-0 | |
| Record name | 2,6-Dichloro-4-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














